4-chloro-3-{5-[(E)-(2-phenylhydrazinylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
4-CHLORO-3-(5-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is an organic compound that features a complex structure with a chlorinated benzene ring, a furan ring, and a phenylhydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3-(5-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylhydrazone moiety: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Chlorination of the benzene ring: This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling of the furan and benzene rings: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3-(5-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The phenylhydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylhydrazone moiety can yield azo compounds, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-CHLORO-3-(5-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-CHLORO-3-(5-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenylhydrazone moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-(5-{[(E)-2-NITROVINYL]-2-FURYL}BENZOIC ACID): This compound has a similar structure but with a nitrovinyl group instead of a phenylhydrazone moiety.
4-CHLORO-3-(5-{[(E)-2-METHOXYVINYL]-2-FURYL}BENZOIC ACID): This compound features a methoxyvinyl group, offering different electronic properties.
Uniqueness
The presence of the phenylhydrazone moiety in 4-CHLORO-3-(5-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID provides unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing molecules with specific biological or material properties.
Properties
Molecular Formula |
C18H13ClN2O3 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-chloro-3-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H13ClN2O3/c19-16-8-6-12(18(22)23)10-15(16)17-9-7-14(24-17)11-20-21-13-4-2-1-3-5-13/h1-11,21H,(H,22,23)/b20-11+ |
InChI Key |
QPFDEHBWTCQZQT-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
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